

Preliminary In-Vitro Studies of Pcsk9-IN-12 (AZD0780): A Technical Guide

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Compound of Interest

Compound Name: *Pcsk9-IN-12*

Cat. No.: *B15139371*

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Abstract

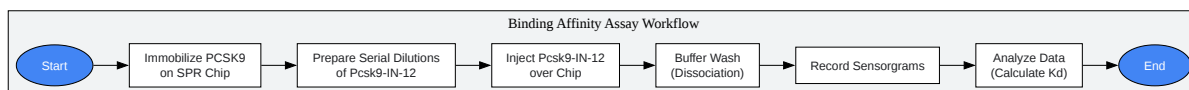
This technical guide provides a comprehensive overview of the preliminary in-vitro studies of **Pcsk9-IN-12**, also known as AZD0780, a novel, orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document details the compound's binding affinity, mechanism of action, and its effects in cell-based assays. Detailed experimental protocols for key in-vitro studies are provided to enable replication and further investigation. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using diagrams in the DOT language.

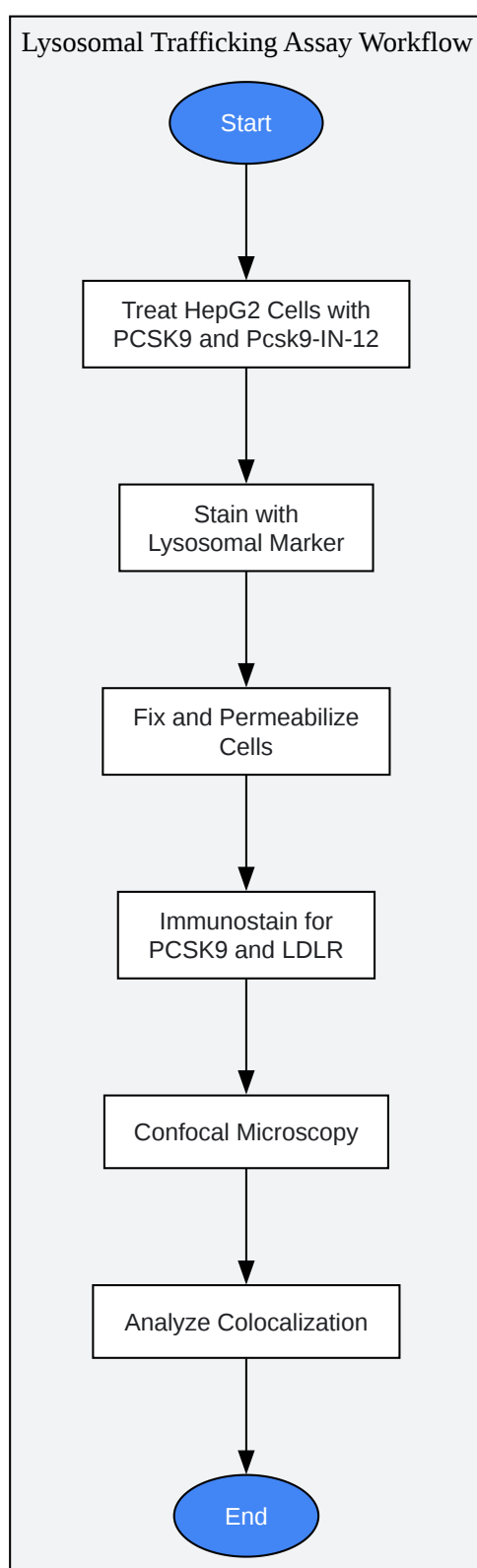
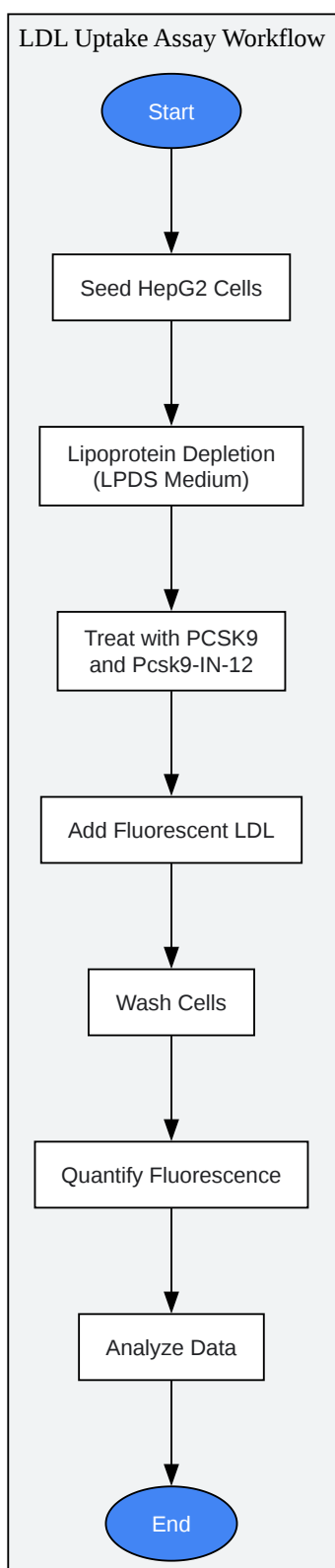
Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. By binding to the LDL receptor (LDLR), PCSK9 targets it for lysosomal degradation, thereby reducing the clearance of LDL-C from the circulation. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. **Pcsk9-IN-12** (AZD0780) is a first-in-class oral small molecule inhibitor of PCSK9 currently in clinical development. This guide focuses on the foundational in-vitro studies that have elucidated its unique mechanism and preclinical efficacy.

Mechanism of Action

Unlike monoclonal antibodies that block the direct interaction between PCSK9 and the LDLR, **Pcsk9-IN-12** exhibits a novel mechanism of action. It binds to a pocket in the C-terminal domain of PCSK9.[1] This binding stabilizes the PCSK9 C-terminal domain, particularly at the acidic pH found in endosomes.[2] While **Pcsk9-IN-12** does not prevent the initial binding of PCSK9 to the LDLR, it inhibits the subsequent lysosomal trafficking of the PCSK9-LDLR complex.[1][2] This disruption of trafficking prevents the degradation of the LDLR, allowing it to be recycled back to the cell surface to continue clearing LDL-C from the circulation.[2]





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- 2. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
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